

# Technical Support Center: Measuring Off-Target Effects of Iberdomide In Vitro

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## Compound of Interest

Compound Name: Iberdomide

Cat. No.: B608038

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in accurately measuring the in vitro off-target effects of **Iberdomide**, a novel cereblon E3 ligase modulator (CELMoD).

## Frequently Asked Questions (FAQs)

Q1: What is **Iberdomide** and what are its known on-targets?

A1: **Iberdomide** is a next-generation oral CELMoD agent. It functions by binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.<sup>[1][2]</sup> This binding modulates the E3 ligase's activity, leading to the ubiquitination and subsequent proteasomal degradation of specific protein substrates. The primary, or "on-target," substrates of **Iberdomide** are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).<sup>[1][3][4]</sup> The degradation of these factors is central to **Iberdomide**'s therapeutic effects in hematological malignancies and autoimmune diseases.

Q2: Why is it crucial to measure the off-target effects of **Iberdomide**?

A2: While **Iberdomide** is designed to be selective, it is essential to identify any unintended protein interactions, known as "off-target" effects. These off-target interactions can lead to unexpected biological responses, toxicity, or side effects. For a molecular glue degrader like **Iberdomide**, off-target effects can manifest as the degradation of proteins other than Ikaros and Aiolos or as binding to other proteins without inducing their degradation, which could still

modulate their function. Comprehensive off-target profiling is a critical step in preclinical safety assessment and for understanding the complete pharmacological profile of the drug.

Q3: What are the primary in vitro methods to assess **Iberdomide**'s off-target effects?

A3: The main in vitro methods for identifying off-target effects of **Iberdomide** include:

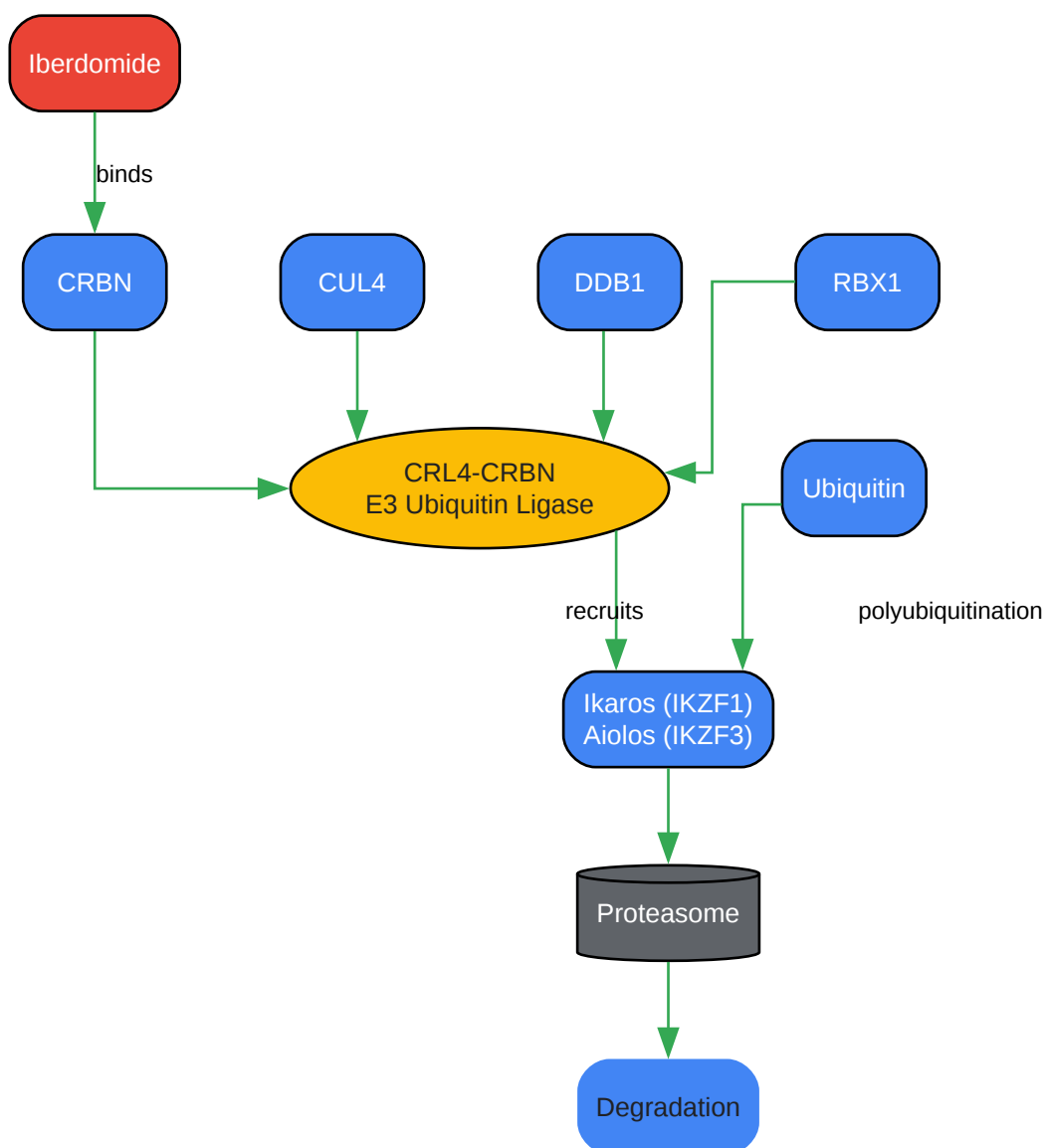
- **Quantitative Proteomics:** This unbiased approach allows for the global analysis of protein abundance changes in a cell line upon treatment with **Iberdomide**. It can identify proteins that are degraded as a direct or indirect consequence of drug treatment.
- **Cellular Thermal Shift Assay (CETSA):** CETSA is a powerful method to assess direct target engagement. It measures the thermal stability of proteins in their native cellular environment. A change in a protein's melting temperature in the presence of **Iberdomide** indicates a direct binding interaction.
- **Kinome Profiling:** This method specifically assesses the interaction of **Iberdomide** with a large panel of kinases. Given that kinases are a common class of off-targets for many drugs, kinome-wide screening can reveal potential off-target kinase binding.

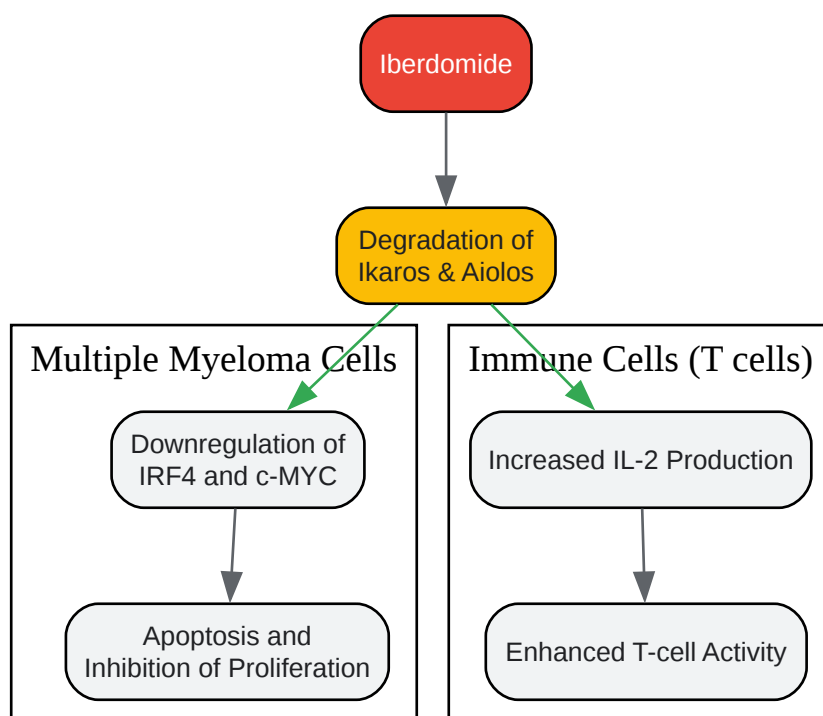
## Experimental Protocols and Troubleshooting Guides

### Quantitative Proteomics for Off-Target Degradation Profiling

This method aims to identify and quantify proteins that are degraded upon **Iberdomide** treatment.

Experimental Workflow:





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## References

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